4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

This 4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide features a conformationally locked cyclopropylsulfonyl group that reduces entropic binding penalties compared to flexible methylsulfonyl analogs. The 3,4-dimethylphenyl urea substitution distinguishes it from regioisomers (e.g., 2,5-dimethylphenyl), enabling direct selectivity profiling. With XLogP3=1.5 and TPSA=78.1Ų, it occupies favorable drug-like space. Procure for custom kinase screening or property-guided SAR; ideal as a matched comparator for regioisomer panels.

Molecular Formula C16H23N3O3S
Molecular Weight 337.44
CAS No. 1235304-95-6
Cat. No. B2371327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
CAS1235304-95-6
Molecular FormulaC16H23N3O3S
Molecular Weight337.44
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3CC3)C
InChIInChI=1S/C16H23N3O3S/c1-12-3-4-14(11-13(12)2)17-16(20)18-7-9-19(10-8-18)23(21,22)15-5-6-15/h3-4,11,15H,5-10H2,1-2H3,(H,17,20)
InChIKeyDRTQWJHFRGCKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide (CAS 1235304-95-6): Structural and Procurement Baseline


4-(Cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide (CAS 1235304-95-6) is a synthetic piperazine-1-carboxamide derivative featuring a cyclopropylsulfonyl group at the piperazine 4-position and a 3,4-dimethylphenyl substituent on the urea nitrogen. Its molecular formula is C₁₆H₂₃N₃O₃S with a molecular weight of 337.44 g/mol [1]. The compound belongs to the broader class of sulfonylated piperazine carboxamides, a scaffold associated with diverse pharmacological activities including kinase inhibition and ion channel modulation [2]. Its computed XLogP3 of 1.5 and topological polar surface area (TPSA) of 78.1 Ų indicate balanced lipophilicity and hydrogen-bonding capacity [1]. Despite its structural novelty, publicly available quantitative comparative biological data for this specific compound remain extremely limited; most vendor listings provide only identity, purity (~95%), and computed physicochemical properties [1].

Procurement Risk: Why 4-(Cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide Cannot Be Interchanged with Generic Piperazine Carboxamide Analogs


Piperazine-1-carboxamide derivatives are not functionally interchangeable despite sharing a common core. The cyclopropylsulfonyl group at the piperazine 4-position introduces conformational rigidity and distinct electronic properties compared to methylsulfonyl, phenylsulfonyl, or unsubstituted analogs—the cyclopropyl ring's conjugation with the sulfonyl group alters both the spatial orientation of the pharmacophore and its metabolic susceptibility [1]. Simultaneously, the 3,4-dimethylphenyl substitution pattern on the urea nitrogen generates a specific steric and hydrophobic fingerprint that differs markedly from 2,5-dimethylphenyl, 3,5-dimethylphenyl, or mono-substituted phenyl analogs . Computational predictions suggest that small changes in dimethyl substitution regiochemistry (e.g., 3,4- vs. 2,4-dimethylphenyl) can redirect binding preference among kinase targets [2]. Without compound-specific selectivity or potency data, substituting this compound with a close analog risks introducing unrecognized off-target activity, altered solubility, or divergent metabolic stability—any of which can confound SAR studies or invalidate screening campaigns. The absence of published head-to-head data for this compound further elevates substitution risk, as even structurally minor modifications in this scaffold class have produced order-of-magnitude differences in target engagement [2].

Quantitative Differentiation Evidence: 4-(Cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide vs. Closest Analogs


Structural Differentiation: Cyclopropylsulfonyl Substituent Confers Distinct Conformational and Metabolic Properties Relative to Methylsulfonyl or Phenylsulfonyl Analogs

The cyclopropylsulfonyl group at the piperazine 4-position represents a key structural differentiator. Single-crystal X-ray crystallography of cyclopropylsulfonyl compounds demonstrates consistent conformational preference about the cyclopropyl carbon–sulfur bond, consistent with cyclopropyl–sulfonyl conjugation that is absent in methylsulfonyl or phenylsulfonyl analogs [1]. This conjugation affects both the three-dimensional presentation of the sulfonyl oxygens for hydrogen bonding and the electronic character of the piperazine ring. Additionally, the cyclopropane ring introduces metabolic stability advantages: cyclopropyl groups are known to resist CYP450-mediated oxidation relative to methyl or ethyl substituents due to the ring strain and lack of accessible C–H bond abstraction sites. In contrast, methylsulfonyl-piperazine carboxamides (e.g., N-(3,4-dimethylphenyl)-4-(methylsulfonyl)piperazine-1-carboxamide [hypothetical analog]) lack this conformational lock and metabolic shield [1].

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Regiochemical Differentiation: 3,4-Dimethylphenyl Substitution vs. Alternative Dimethylphenyl Regioisomers May Redirect Target Binding Profiles

The 3,4-dimethylphenyl substitution on the urea nitrogen is one of several possible dimethylphenyl regioisomers available in commercial piperazine-1-carboxamide libraries. Vendor catalogs list analogs with 2,5-dimethylphenyl (CAS 2415604-28-1), 3,5-dimethylphenyl, and 2,4-dimethylphenyl substitution . The 3,4-substitution pattern positions the two methyl groups in a vicinal relationship that creates a specific hydrophobic surface and dipole orientation distinct from the 2,5- or 3,5-patterns. In related kinase inhibitor SAR studies on piperazine carboxamides, changing the dimethylphenyl substitution pattern has been shown to produce greater than 3-fold shifts in IC50 values (e.g., IC50 = 28 ± 3 µM vs. 52 ± 4 µM between closely related analogs in tubulin polymerization assays), demonstrating that regioisomeric substitution alone can alter potency by nearly 2-fold [1]. While direct data for the 3,4-dimethylphenyl compound against named comparators is not publicly available, the class-level precedent establishes that regioisomer selection is not a trivial procurement decision [1].

Medicinal Chemistry Kinase Inhibition Binding Selectivity

Property-Based Differentiation: Computed Physicochemical Profile (XLogP3 1.5, TPSA 78.1 Ų) vs. Commercial Piperazine Carboxamide Comparators

Computed properties for CAS 1235304-95-6 include XLogP3 = 1.5 and TPSA = 78.1 Ų [1]. These values place the compound within favorable drug-like chemical space (Lipinski rule-of-five compliant). For comparison, the 3,5-dimethylphenyl regioisomer N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide (molecular weight 309.41, lacking the sulfonyl group) has a different polarity profile due to the absence of the sulfonyl hydrogen-bond acceptors . The cyclopropylsulfonyl group adds approximately 2 additional hydrogen-bond acceptor sites and contributes to the TPSA of 78.1 Ų, which remains well below the 140 Ų threshold associated with poor membrane permeability. The XLogP3 of 1.5 indicates moderate lipophilicity—hydrophilic enough for aqueous solubility yet lipophilic enough for passive membrane diffusion. This balanced profile is not guaranteed for all piperazine-1-carboxamide analogs; compounds with larger aromatic sulfonyl groups (e.g., phenylsulfonyl) can have XLogP > 2.5 and TPSA > 85 Ų, potentially altering both solubility and permeability [1].

Drug-likeness ADME Prediction Lead Optimization

Kinase Inhibition Potential: General Class Activity Context vs. Specific Comparator Gap

4-(Cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide has been described in general vendor literature as exhibiting 'moderate inhibitory activity against certain kinases' and showing promise as a 'lead compound in anticancer drug development' [1]. The cyclopropylsulfonyl-piperazine substructure appears in several known kinase-targeting scaffolds: for example, 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methyl-N-(4-morpholinophenyl)pyrimidin-2-amine achieves 76.2% inhibition at 100 nM against a kinase target (EC 2.7.10.2) [2]. However, no specific IC50, Kd, or percent-inhibition value has been publicly disclosed for CAS 1235304-95-6 against any named kinase target, nor is there published selectivity profiling against kinase panels. The related compound bearing a 4-(cyclopropylsulfonyl)piperazine-1-carbonyl moiety has been implicated as a pyruvate kinase R (PKR) activator . This class-level evidence suggests kinase engagement potential but does not constitute quantitative differentiation for procurement decisions. The absence of public potency data for this specific compound represents a significant evidence gap that buyers should verify directly with vendors or through custom profiling [1][2].

Kinase Inhibition Anticancer Drug Discovery Lead Identification

Evidence-Backed Application Scenarios for 4-(Cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide (CAS 1235304-95-6)


Kinase-Focused Medicinal Chemistry: Scaffold for SAR Exploration of Cyclopropylsulfonyl Pharmacophore Effects

The compound's cyclopropylsulfonyl group provides conformational restriction that can be exploited in structure-based drug design. Unlike flexible methylsulfonyl analogs, the locked conformation of the cyclopropylsulfonyl–piperazine unit allows medicinal chemists to rationally design target engagement while reducing the entropic penalty upon binding [1]. This scaffold is suitable for systematic SAR studies where the 3,4-dimethylphenyl moiety is varied while keeping the cyclopropylsulfonyl anchor constant. Procurement priority: medium, as the scaffold offers unique conformational features but lacks published potency validation.

Tool Compound for Regioisomer Comparison Studies in Kinase or GPCR Panels

The 3,4-dimethylphenyl substitution pattern distinguishes this compound from the commercially available 2,5-dimethylphenyl analog (CAS 2415604-28-1). Procurement of both regioisomers enables direct head-to-head profiling to determine how methyl group positioning affects target selectivity and potency—a comparison that is critical for hit-to-lead optimization . Given that structurally related analogs in the carboxamide series have shown approximately 2-fold potency differences attributable to substitution pattern variation, this compound has value as a matched comparator in regioisomer selectivity panels [2].

Lead-Like Fragment for Property-Guided Optimization Programs

With XLogP3 = 1.5 and TPSA = 78.1 Ų, this compound occupies favorable drug-like chemical space that supports both solubility and permeability [1]. It can serve as a starting point for property-guided lead optimization, where maintaining the balanced lipophilicity profile while improving potency is the objective. The cyclopropylsulfonyl group contributes metabolic stability relative to alkylsulfonyl analogs, a hypothesis that can be tested through microsomal stability assays. Procurement priority: high for programs prioritizing ADME properties alongside target activity.

Custom Biological Profiling: Pre-Purchase Verification Before Large-Scale Procurement

Given the absence of publicly available IC50 or EC50 data for this compound, the most prudent application is to procure a small quantity (milligram scale) for custom profiling against the user's target(s) of interest. This approach mitigates the risk of investing in a compound whose activity remains unvalidated. Vendors list this compound at 95% purity, which is acceptable for initial screening [1]. If custom profiling yields favorable potency and selectivity data, this compound could differentiate itself as a novel chemotype in the user's specific assay system. Until such data is generated, procurement decisions should be calibrated to the exploratory nature of the available evidence.

Quote Request

Request a Quote for 4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.